molecular formula C14H14N2O4 B14206654 Benzamide, 2-[[(acetyloxy)acetyl]amino]-N-2-propynyl- CAS No. 823235-08-1

Benzamide, 2-[[(acetyloxy)acetyl]amino]-N-2-propynyl-

Cat. No.: B14206654
CAS No.: 823235-08-1
M. Wt: 274.27 g/mol
InChI Key: MRIAIJAKKPHUEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzamide, 2-[[(acetyloxy)acetyl]amino]-N-2-propynyl- is a complex organic compound with the molecular formula C11H12N2O4. This compound is part of the benzamide family, which is known for its diverse applications in various fields such as chemistry, biology, medicine, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzamide, 2-[[(acetyloxy)acetyl]amino]-N-2-propynyl- typically involves multiple steps, starting from the appropriate benzamide derivative. The process often includes acetylation and subsequent reactions with propargylamine under controlled conditions. Specific reagents and catalysts are used to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize reaction conditions, reduce waste, and ensure consistent product quality. The use of advanced purification techniques, such as chromatography, is also common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

Benzamide, 2-[[(acetyloxy)acetyl]amino]-N-2-propynyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Benzamide, 2-[[(acetyloxy)acetyl]amino]-N-2-propynyl- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Benzamide, 2-[[(acetyloxy)acetyl]amino]-N-2-propynyl- involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzamide, 2-[[(acetyloxy)acetyl]amino]-N-2-propynyl- is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its propynyl group, in particular, allows for unique interactions and reactions not observed in simpler benzamide derivatives .

Properties

CAS No.

823235-08-1

Molecular Formula

C14H14N2O4

Molecular Weight

274.27 g/mol

IUPAC Name

[2-oxo-2-[2-(prop-2-ynylcarbamoyl)anilino]ethyl] acetate

InChI

InChI=1S/C14H14N2O4/c1-3-8-15-14(19)11-6-4-5-7-12(11)16-13(18)9-20-10(2)17/h1,4-7H,8-9H2,2H3,(H,15,19)(H,16,18)

InChI Key

MRIAIJAKKPHUEY-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OCC(=O)NC1=CC=CC=C1C(=O)NCC#C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.